molecular formula C9H11Cl2NO B13185561 3-Amino-1-(2,3-dichlorophenyl)propan-1-ol

3-Amino-1-(2,3-dichlorophenyl)propan-1-ol

Cat. No.: B13185561
M. Wt: 220.09 g/mol
InChI Key: PSLODMRSWABYTE-UHFFFAOYSA-N
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Description

3-Amino-1-(2,3-dichlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11Cl2NO It is characterized by the presence of an amino group, a hydroxyl group, and two chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,3-dichlorophenyl)propan-1-ol typically involves the reaction of 2,3-dichlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst. The final step involves the reduction of the nitro group to an amino group, yielding this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,3-dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(2,3-dichlorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,3-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2,4-dichlorophenyl)propan-1-ol
  • 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol
  • 3-Amino-1-(2-chlorophenyl)propan-1-ol

Uniqueness

3-Amino-1-(2,3-dichlorophenyl)propan-1-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

3-amino-1-(2,3-dichlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11Cl2NO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,8,13H,4-5,12H2

InChI Key

PSLODMRSWABYTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CCN)O

Origin of Product

United States

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